6-Methyl-7-azabicyclo[4.2.0]octan-8-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-methyl-7-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C8H13NO/c1-8-5-3-2-4-6(8)7(10)9-8/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
BZIGCUVLBNZWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Alternative Synthetic Routes
Diels-Alder Cycloaddition
A hypothetical route involves a Diels-Alder reaction between a diene and a dienophile bearing a protected amine and ketone. For example, a furan-derived diene reacting with an N-acylated acrylamide could yield the bicyclic skeleton, followed by oxidation to install the ketone. However, this method remains speculative without experimental validation.
Reductive Amination
Another potential pathway employs reductive amination to form the nitrogen bridge. A diketone substrate could undergo selective amination at one carbonyl group, followed by cyclization under reducing conditions. The methyl group might be introduced via a Grignard reagent prior to cyclization.
Analytical Characterization
Mass Spectrometry
The reported mass spectrum shows a molecular ion peak at m/z 140.1 (M+H)+, consistent with the molecular formula C₈H₁₃NO (MW = 139.19 g/mol). Fragmentation patterns likely include loss of CO (28 Da) from the ketone, yielding a base peak at m/z 112.
Nuclear Magnetic Resonance (NMR)
Though NMR data is absent in the sources, predicted signals include:
Challenges and Limitations
Regioselectivity in Cyclization
Controlling the site of ring closure is critical to avoiding regioisomeric byproducts. Steric guidance from the methyl group may favor formation of the [4.2.0] system over alternative bicyclic frameworks.
Functional Group Compatibility
The ketone’s susceptibility to nucleophilic attack necessitates protective strategies during synthesis. For example, temporary protection as a ketal or enol ether could prevent undesired side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-azabicyclo[4.2.0]octan-8-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved.
Scientific Research Applications
6-Methyl-7-azabicyclo[4.2.0]octan-8-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-7-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, changes in cellular signaling pathways, and alterations in gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Methyl-7-azabicyclo[4.2.0]octan-8-one with structurally related bicyclic β-lactams and derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Methyl vs. Ethyl: The methyl group in the target compound enhances lipophilicity compared to the unsubstituted parent (C₇H₁₁NO) but reduces steric hindrance compared to ethyl derivatives . Aromatic vs. Aliphatic: Phenyl and benzo derivatives (e.g., 7-phenyl or 4,5-benzo) exhibit higher molecular weights and increased rigidity, which may improve binding affinity in biological systems . Halogenation: Iodo-substituted derivatives (e.g., (±)-6a/b) show elevated melting points (~127°C) due to halogen-induced crystallinity, making them suitable for X-ray studies .
Synthetic Pathways :
- The parent compound (7-azabicyclo[4.2.0]octan-8-one) is synthesized via reactions between chlorosulfonyl isocyanate and cyclohexene .
- Enantiomerically pure derivatives (e.g., 4,5-benzo) are obtained through enzymatic ring-opening using Candida antarctica lipase B, achieving >99% enantiomeric excess .
Applications: Pharmaceutical Intermediates: Phenyl- and benzo-substituted derivatives serve as precursors for β-amino acids like benzocispentacin, which have antimicrobial properties . Antibiotic Analogues: Cephems (e.g., 5-thia-1-azabicyclo[4.2.0]octan-8-ones) are foundational structures in cephalosporin antibiotics .
Research Findings and Trends
- Enzymatic Synthesis : Evidence highlights the efficiency of lipase-catalyzed enantioselective synthesis for benzannulated derivatives, reducing reliance on harsh chemical conditions .
- Unmet Needs : Data gaps exist for the target compound’s biological activity, suggesting opportunities for cytotoxicity or antimicrobial assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
